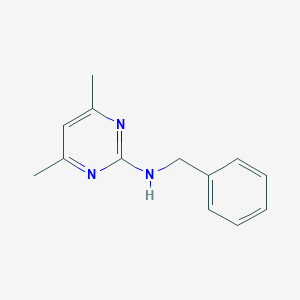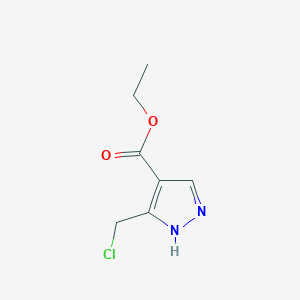![molecular formula C14H19N3O B179129 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- CAS No. 1023-87-6](/img/structure/B179129.png)
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments. 5]decan-4-one, 1-(4-methylphenyl)-.
Mecanismo De Acción
The mechanism of action of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells.
Efectos Bioquímicos Y Fisiológicos
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- in laboratory experiments is its ease of synthesis. This compound can be synthesized using relatively simple methods and is readily available. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)-. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis of this compound and testing its efficacy in vivo. Another direction is to explore its potential as a building block for the synthesis of novel polymers and materials. Studies could focus on developing new synthetic methods and characterizing the properties of the resulting materials. Finally, another direction is to investigate its potential as a catalyst for various chemical reactions. Studies could focus on optimizing the catalytic activity of this compound and exploring its potential in different types of reactions.
Métodos De Síntesis
The synthesis of 1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- has been reported by several researchers using different methods. One of the most commonly used methods involves the reaction of 1,3-dibromopropane with 4-methylphenylhydrazine to form 1,3-bis(4-methylphenyl)triazene, which is then reacted with cyclohexanone to form the desired product. Another method involves the reaction of 1,3-dibromopropane with 4-methylphenylhydrazine to form 1,3-bis(4-methylphenyl)triazene, which is then reacted with cyclohexanone in the presence of a catalytic amount of copper(II) sulfate pentahydrate to form the desired product.
Aplicaciones Científicas De Investigación
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- has been studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, this compound has been studied for its potential as a building block for the synthesis of novel polymers and materials. In catalysis, this compound has been studied for its potential as a catalyst for various chemical reactions.
Propiedades
Número CAS |
1023-87-6 |
|---|---|
Nombre del producto |
1,3,8-Triazaspiro[4.5]decan-4-one, 1-(4-methylphenyl)- |
Fórmula molecular |
C14H19N3O |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C14H19N3O/c1-11-2-4-12(5-3-11)17-10-16-13(18)14(17)6-8-15-9-7-14/h2-5,15H,6-10H2,1H3,(H,16,18) |
Clave InChI |
FKTLPANFGXXTMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3 |
SMILES canónico |
CC1=CC=C(C=C1)N2CNC(=O)C23CCNCC3 |
Sinónimos |
1-(4-Methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



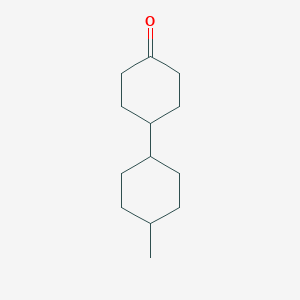
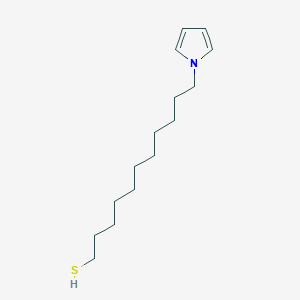
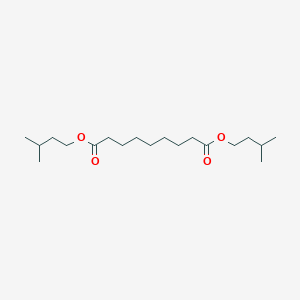
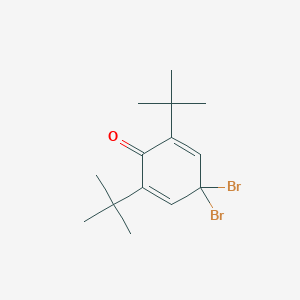
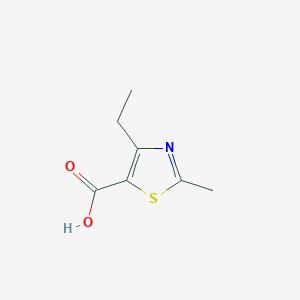
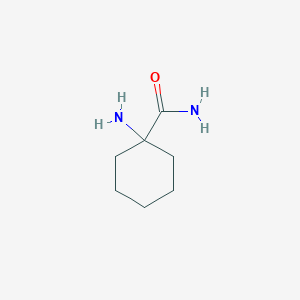
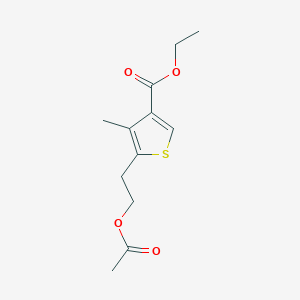
![1-(4-Methoxybenzyl)-2,3-dihydro-imidazo[1,2-A]pyridin-1-ium](/img/structure/B179068.png)

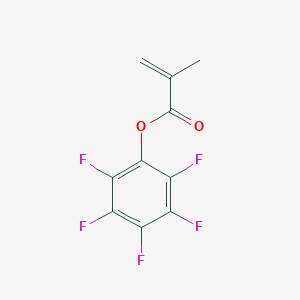
![1-Propene, 3-[2-(2-methoxyethoxy)ethoxy]-](/img/structure/B179075.png)

